molecular formula C10H14S B027617 2-Tert-butylthiophenol CAS No. 19728-41-7

2-Tert-butylthiophenol

Cat. No.: B027617
CAS No.: 19728-41-7
M. Wt: 166.29 g/mol
InChI Key: BKMGLHQPYYCKPO-UHFFFAOYSA-N
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Description

2-Tert-butylthiophenol is an organic compound with the molecular formula C10H14S. It is characterized by a thiophenol group attached to a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butylthiophenol can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylthiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it back to thiophenol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the substitution to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Tert-butylthiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-butylthiophenol involves its interaction with various molecular targets. In oxidation reactions, it donates electrons to oxidizing agents, forming sulfoxides and sulfones. In reduction reactions, it accepts electrons from reducing agents, converting back to thiophenol. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    4-tert-Butylthiophenol: Similar structure but with the tert-butyl group in the para position.

    2-Methylthiophenol: Contains a methyl group instead of a tert-butyl group.

    2-tert-Butylphenol: Lacks the thiol group, having a hydroxyl group instead.

Uniqueness: 2-Tert-butylthiophenol is unique due to the presence of both the thiophenol and tert-butyl groups, which confer distinct chemical properties. The tert-butyl group provides steric protection, making it less reactive towards certain electrophiles compared to other thiophenols. This uniqueness makes it valuable in specific synthetic applications where selectivity is crucial.

Properties

IUPAC Name

2-tert-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGLHQPYYCKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383527
Record name 2-tert-butylbenzenethiol
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Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-22-8, 19728-41-7
Record name tert-Butylbenzenethiol
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Record name 2-tert-Butylthiophenol
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Record name 2-tert-butylbenzenethiol
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Record name tert-butylbenzenethiol
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Record name 2-TERT-BUTYLTHIOPHENOL
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Record name 2-TERT-BUTYLTHIOPHENOL
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Synthesis routes and methods

Procedure details

To a well stirred solution of the carbamate (30.0 g, 0.127 mol) dissolved in 500 ml of methanol was added a solution of sodium hydroxide (15.2 g, 0.38 mol) in methanol (100 ml). The resulting mixture was stirred at room temperature for 30 min followed by gentle reflux (1.5 h) to completion (TLC). Usual work-up followed by flash chromatography yielded 2-tert-butylbenzenethiol (18.0 g, 86% yield) as a pale yellow liquid.
Name
carbamate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylthiophenol
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2-Tert-butylthiophenol
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Reactant of Route 6
2-Tert-butylthiophenol

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